molecular formula C13H23ClN4O B2644374 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide CAS No. 2411237-94-8

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide

Cat. No. B2644374
CAS RN: 2411237-94-8
M. Wt: 286.8
InChI Key: IJJBNQJZKUIFSQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide, also known as ETCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. It is a member of the triazole family, which is known for its diverse biological activities. ETCA has been shown to have promising applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. It has also been found to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis. In cancer cells, 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to disrupt bacterial cell membrane integrity, leading to cell death. In fungi, it has been found to inhibit cell wall synthesis, leading to cell death. In cancer cells, it has been found to induce apoptosis, leading to cell death. 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has several advantages as a bioactive molecule. It is relatively easy to synthesize and has a high yield. It has also been found to have a broad spectrum of activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, there are also some limitations to its use in lab experiments. 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide. One area of interest is the development of new antimicrobial agents based on 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide. Another area of interest is the use of 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide as a potential cancer therapy. Further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide and to optimize its use in different applications. Additionally, the development of new synthetic methods for 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide could lead to improved yields and lower costs.

Synthesis Methods

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide can be synthesized via a multistep process, starting from commercially available starting materials. The first step involves the preparation of 2-ethyl-2-butene-1,4-diol, which is then reacted with triazole to obtain 2-ethyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol. This intermediate is then chlorinated to yield 2-chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide. The overall yield of this process is around 60%.

Scientific Research Applications

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. In addition, 2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide has been found to have cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN4O/c1-4-11(5-2)9-17(13(19)7-14)10-12-8-15-18(6-3)16-12/h8,11H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJBNQJZKUIFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC1=NN(N=C1)CC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide

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